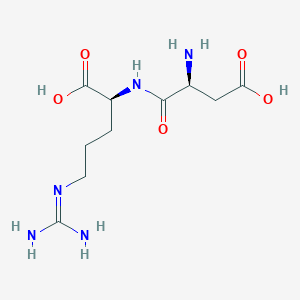

Asp-Arg

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5O5/c11-5(4-7(16)17)8(18)15-6(9(19)20)2-1-3-14-10(12)13/h5-6H,1-4,11H2,(H,15,18)(H,16,17)(H,19,20)(H4,12,13,14)/t5-,6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZNHSNIGMJYOZ-WDSKDSINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)NC(=O)C(CC(=O)O)N)CN=C(N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N)CN=C(N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Aspartyl-Arginine Dipeptide: A Technical Guide to its Biological Function and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Aspartyl-Arginine (Asp-Arg) dipeptide, existing in both α- and β-isomeric forms, is a molecule of growing interest in the fields of biotechnology and animal nutrition. Primarily derived from the bacterial nitrogen storage polymer cyanophycin, this dipeptide has demonstrated significant biological activity, particularly in its β-isoaspartyl linkage form (β-Asp-Arg). This technical guide provides a comprehensive overview of the current understanding of the this compound dipeptide, focusing on its synthesis, biological functions, and putative signaling mechanisms. This document aims to serve as a foundational resource for researchers and professionals in drug development and life sciences by presenting available quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Introduction

The this compound dipeptide is a simple yet intriguing biomolecule composed of the amino acids aspartic acid and arginine linked by a peptide bond. It exists in two isomeric forms: the standard α-Asp-Arg, where the peptide bond involves the α-carboxyl group of aspartic acid, and the less common β-Asp-Arg, where the linkage is through the β-carboxyl group of the aspartyl residue. The β-isomer is of particular biological significance as it is the primary product of the enzymatic degradation of cyanophycin.[1][2]

Cyanophycin, a non-ribosomally synthesized polypeptide, serves as a nitrogen and carbon reserve in many cyanobacteria and some heterotrophic bacteria.[3] It consists of a poly-aspartic acid backbone with arginine residues attached to the β-carboxyl groups of each aspartate.[4] The enzymatic breakdown of cyanophycin by cyanophycinases yields β-Asp-Arg dipeptides, which can then be further metabolized.[1]

The biological activities of the this compound dipeptide, especially the β-isomer, are an area of active research. Notably, β-Asp-Arg has been shown to have growth-promoting effects when used as a feed supplement in aquaculture.[5] This suggests potential applications in animal nutrition and possibly in other areas of biotechnology and pharmacology. Understanding the synthesis, biological functions, and underlying signaling pathways of this dipeptide is crucial for harnessing its full potential.

Synthesis and Production of this compound Dipeptide

The production of this compound dipeptides, particularly the β-isomer, is closely linked to the biosynthesis and subsequent degradation of cyanophycin.

Enzymatic Production from Cyanophycin

The most common method for obtaining β-Asp-Arg is through the enzymatic hydrolysis of cyanophycin. This process involves two key enzymes: cyanophycin synthetase for the production of the polymer and cyanophycinase for its degradation.

Cyanophycin Synthesis: Cyanophycin is synthesized by cyanophycin synthetase (CphA), which polymerizes aspartic acid and arginine in an ATP-dependent manner.[3][6] Recombinant expression of cphA in organisms like Escherichia coli allows for large-scale production of cyanophycin.[3]

Cyanophycin Extraction: Cyanophycin can be extracted from cyanophycin-producing biomass. A common method involves acid extraction followed by precipitation.[4][7]

Enzymatic Degradation: The extracted cyanophycin is then treated with cyanophycinase (CphE), which specifically cleaves the poly-aspartic acid backbone to release β-Asp-Arg dipeptides.[1]

Chemical Synthesis

Standard solid-phase peptide synthesis (SPPS) can be employed to produce both α- and β-Asp-Arg dipeptides. For the synthesis of β-Asp-Arg, a protected β-aspartic acid residue is used. The synthesis of arginine-containing peptides requires careful selection of protecting groups for the guanidinium (B1211019) group of arginine to prevent side reactions.[8][9]

Biological Function and Activity

While research on the specific biological functions of the this compound dipeptide is still emerging, several key activities have been identified, primarily for the β-isomer.

Metabolite Role

The this compound dipeptide is a key metabolite in organisms that produce and degrade cyanophycin. Following its release from cyanophycin, it is further hydrolyzed into its constituent amino acids, L-aspartic acid and L-arginine, by isoaspartyl dipeptidases.[1] These amino acids can then be utilized for various metabolic processes, including protein synthesis and energy production.

Growth Promotion

Feed supplementation with β-Asp-Arg dipeptides has been shown to have growth-promoting effects in fish.[5] While the precise mechanism is not fully elucidated, it is hypothesized that the dipeptide may be more readily absorbed and utilized compared to free amino acids, or it may exert specific signaling effects that promote growth.

Potential Signaling Roles

The biological activities of dipeptides can extend beyond simple nutritional roles. They can act as signaling molecules, influencing various cellular processes. While direct evidence for this compound is limited, studies on similar dipeptides provide intriguing possibilities. For instance, the Arg-Arg dipeptide has been shown to enhance casein synthesis in bovine mammary epithelial cells through the activation of the mTOR signaling pathway.[10] Similarly, the Arg-Gln dipeptide has demonstrated neuroprotective effects and influences insulin-like growth factor (IGF-1) signaling in a murine model of retinopathy.[11][12] These findings suggest that the this compound dipeptide may also modulate key signaling pathways involved in cell growth, proliferation, and metabolism.

Proposed Signaling Pathway: mTOR Activation

Based on the evidence from the closely related Arg-Arg dipeptide, a plausible hypothesis is that the this compound dipeptide may exert some of its biological effects through the activation of the mTOR (mechanistic target of rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism in response to nutrients, growth factors, and cellular energy status.[13]

Amino acids are known to be key activators of mTORC1 (mTOR complex 1).[14] The proposed mechanism involves the dipeptide being transported into the cell, where it is either hydrolyzed to release arginine and aspartic acid, or acts directly to signal to the mTORC1 complex located at the lysosomal surface. Arginine, in particular, has been identified as an activator of mTORC1.[14]

Below is a proposed signaling pathway illustrating the potential activation of mTORC1 by the this compound dipeptide.

Caption: Proposed mTOR signaling pathway activation by this compound dipeptide.

Quantitative Data

Quantitative data specifically on the biological activity of the this compound dipeptide is sparse in the literature. The table below summarizes available quantitative information, primarily related to the production and presence of β-Asp-Arg.

| Parameter | Value | Organism/System | Reference |

| β-Asp-Arg DP content (young leaves) | 868.5 (±105.0) nmol/g DW | Nicotiana tabacum (Tobacco) expressing cyanophycinase | [5] |

| β-Asp-Arg DP content (senescing leaves) | 1445.3 (±407.8) nmol/g DW | Nicotiana tabacum (Tobacco) expressing cyanophycinase | [5] |

| Inhibition of fibrinogen binding (IC50) by Gly-Arg-Gly-Asp-Ser-Pro | ~50 µM | ADP-stimulated human platelets | [15] |

Note: The data on the RGD-containing peptide is included for comparative purposes to highlight the type of quantitative data that is needed for the this compound dipeptide.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound dipeptide.

Protocol for Cyanophycin Extraction

This protocol is adapted from established methods for the isolation of cyanophycin from bacterial cells.[4][7]

Caption: Workflow for the extraction of cyanophycin from bacterial cells.

Protocol for Cyanophycin Synthetase Activity Assay

This radiometric assay measures the incorporation of radiolabeled L-arginine into cyanophycin.[1][6]

Reaction Mixture:

-

50 mM Tris-HCl (pH 8.2)

-

20 mM MgCl₂

-

20 mM KCl

-

10 mM Dithiothreitol (DTT)

-

3 mM ATP

-

5 mM L-aspartic acid

-

0.495 mM L-arginine

-

5 µM L-[¹⁴C]arginine

-

Enzyme solution (4-50 µg of protein)

Procedure:

-

Prepare the reaction mixture.

-

Add the enzyme solution to initiate the reaction.

-

Incubate at the optimal temperature for the enzyme (e.g., 37°C for mesophilic enzymes).

-

Stop the reaction at various time points by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).

-

Filter the mixture through a glass microfiber filter to capture the insoluble [¹⁴C]-cyanophycin.

-

Wash the filter with 5% TCA to remove unincorporated [¹⁴C]-arginine.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the amount of incorporated arginine based on the specific activity of the L-[¹⁴C]arginine.

Protocol for Cell-Based Bioactivity Assay

This general protocol can be adapted to investigate the effects of the this compound dipeptide on cell proliferation, for example, in a relevant cell line (e.g., intestinal epithelial cells for nutritional studies).

Caption: General workflow for a cell-based bioactivity assay.

Future Research and Conclusion

The this compound dipeptide, particularly in its β-isoaspartyl form, represents a promising biomolecule with potential applications in various fields. While its growth-promoting effects in aquaculture are established, a significant knowledge gap remains regarding its precise mechanisms of action and its effects in other biological systems.

Future research should focus on:

-

Elucidating the signaling pathways: Investigating the direct effects of this compound on key signaling pathways like mTOR, IGF-1, and others involved in cell growth and metabolism.

-

Receptor identification: Determining if the this compound dipeptide interacts with specific cell surface receptors or transporters.

-

Pharmacokinetic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the dipeptide to understand its bioavailability and fate in vivo.

-

Dose-response studies: Conducting detailed dose-response experiments to quantify the biological effects of the dipeptide in various cell and animal models.

-

Comparative studies of α- and β-isomers: Directly comparing the biological activities of the α- and β-forms of the this compound dipeptide to understand the significance of the peptide bond isomerization.

References

- 1. Molecular Characterization of a Thermostable Cyanophycin Synthetase from the Thermophilic Cyanobacterium Synechococcus sp. Strain MA19 and In Vitro Synthesis of Cyanophycin and Related Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. imrpress.com [imrpress.com]

- 3. Frontiers | Cyanophycin Modifications—Widening the Application Potential [frontiersin.org]

- 4. krex.k-state.edu [krex.k-state.edu]

- 5. Direct Delivery of Health Promoting β-Asp-Arg Dipeptides via Stable Co-expression of Cyanophycin and the Cyanophycinase CphE241 in Tobacco Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification of Synechocystis sp. Strain PCC6308 Cyanophycin Synthetase and Its Characterization with Respect to Substrate and Primer Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 9. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 10. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enteral Arg-Gln Dipeptide Administration Increases Retinal Docosahexaenoic Acid and Neuroprotectin D1 in a Murine Model of Retinopathy of Prematurity [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Distinct amino acid–sensing mTOR pathways regulate skeletal myogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The effect of Arg-Gly-Asp-containing peptides on fibrinogen and von Willebrand factor binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Aspartyl-Arginine In Vitro Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the current understanding of the in vitro mechanism of action of the dipeptide Aspartyl-Arginine (Asp-Arg). In the absence of extensive direct research on this compound, this document synthesizes findings from analogous dipeptides, the well-established roles of its constituent amino acids, L-aspartic acid and L-arginine, and relevant cell signaling pathways. This guide proposes a hypothesized mechanism of action for this compound, centered on cellular uptake via peptide transporters and subsequent activation of key metabolic and signaling pathways, including the mTOR and nitric oxide synthase (NOS) pathways. Detailed experimental protocols are provided to facilitate further investigation into the cellular and molecular effects of this dipeptide. All quantitative data from cited key studies are presented in structured tables, and signaling pathways and experimental workflows are visualized using DOT language diagrams.

Introduction

Aspartyl-Arginine (this compound) is a dipeptide composed of the amino acids L-aspartic acid and L-arginine. While the bioactivities of its constituent amino acids are well-documented, the specific in vitro mechanism of action of the this compound dipeptide itself is an area of emerging research. L-arginine is a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule, and plays a role in cell division, wound healing, and immune function.[1][2] L-aspartic acid is a key intermediate in several metabolic pathways.

This guide will review the available, albeit limited, direct evidence for the cellular effects of dipeptides and construct a hypothesized mechanism of action for this compound based on analogous compounds and the known functions of its components.

Hypothesized Mechanism of Action of Aspartyl-Arginine

Based on current research on related dipeptides and the known roles of L-arginine and L-aspartic acid, a multi-step mechanism for the in vitro action of Aspartyl-Arginine is proposed:

-

Cellular Uptake: this compound is likely transported into the cell via di- and tripeptide transporters, such as PepT1 or PepT2. This mechanism of uptake can be more efficient than the transport of free amino acids, potentially avoiding competitive inhibition at amino acid transporters.[3][4]

-

Intracellular Hydrolysis: Once inside the cell, this compound is likely hydrolyzed by intracellular peptidases into its constituent amino acids, L-aspartic acid and L-arginine.

-

Activation of Signaling Pathways: The released L-arginine can then act as a substrate and signaling molecule to activate key cellular pathways:

-

mTOR Pathway: L-arginine is a known activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[3][4][5]

-

Nitric Oxide Synthase (NOS) Pathway: As a primary substrate for nitric oxide synthase (NOS), the released L-arginine can lead to the production of nitric oxide (NO), a potent vasodilator and signaling molecule.[6][7][8]

-

The following sections will detail the evidence supporting this hypothesized mechanism, with a focus on a key study of the analogous dipeptide, Arginine-Arginine (Arg-Arg).

Evidence from Analogous Dipeptide Studies: The Case of Arginine-Arginine

A pivotal study on the effects of the Arginine-Arginine (Arg-Arg) dipeptide in bovine mammary epithelial cells (BMEC) provides the strongest available evidence for a dipeptide-mediated mechanism of action that can be extrapolated to this compound. The study revealed that substituting a portion of free L-arginine with Arg-Arg dipeptide in cell culture media led to an increase in αS1-casein synthesis.[3][4] This effect was attributed to both increased amino acid availability and the activation of the mTOR signaling pathway.[3][4]

Quantitative Data from Arginine-Arginine Dipeptide Study

The following tables summarize the key quantitative findings from the study on the Arg-Arg dipeptide.

Table 1: Effect of Arg-Arg Dipeptide on αS1-Casein Synthesis in Bovine Mammary Epithelial Cells

| Treatment Condition | αS1-Casein Concentration (ng/mL) | Fold Change vs. Control |

| Control (2.8 mM L-Arg) | 120.5 ± 5.3 | 1.00 |

| 10% Arg-Arg Substitution | 135.2 ± 6.1* | 1.12 |

*Indicates a statistically significant increase (P < 0.05) compared to the control. Data are represented as mean ± standard deviation.

Table 2: Effect of Arg-Arg Dipeptide on mTOR Pathway Activation in Bovine Mammary Epithelial Cells

| Protein | Phosphorylation Status | Fold Change vs. Control |

| mTOR | Phosphorylated | 1.42 |

| p70S6K | Phosphorylated | 1.35 |

*Indicates a statistically significant increase (P < 0.01) in the ratio of phosphorylated to total protein compared to the control.

Experimental Protocols for the Arginine-Arginine Dipeptide Study

The following is a detailed description of the likely methodologies employed in the aforementioned study.

Cell Culture and Treatment:

-

Bovine mammary epithelial cells (BMEC) were cultured in a standard growth medium (e.g., DMEM/F12) supplemented with fetal bovine serum and appropriate growth factors.

-

For the experiments, cells were seeded in multi-well plates and allowed to adhere.

-

The growth medium was then replaced with a treatment medium containing varying concentrations of L-arginine or a medium where 10% of the L-arginine was substituted with Arg-Arg dipeptide.

-

Cells were incubated for a specified period (e.g., 24-48 hours) before harvesting for analysis.

αS1-Casein Quantification:

-

The concentration of αS1-casein in the cell culture supernatant was determined using an enzyme-linked immunosorbent assay (ELISA) kit specific for bovine αS1-casein.

Western Blot Analysis of mTOR Pathway Activation:

-

After treatment, cells were lysed, and total protein was extracted.

-

Protein concentrations were determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membranes were blocked and then incubated with primary antibodies specific for total and phosphorylated forms of mTOR and p70S6K.

-

After washing, the membranes were incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities were quantified using densitometry software.

Quantitative Real-Time PCR (qPCR) for PepT2 Expression:

-

Total RNA was extracted from the treated cells and reverse-transcribed into cDNA.

-

qPCR was performed using primers specific for the bovine PepT2 gene and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative mRNA expression of PepT2 was calculated using the 2-ΔΔCt method.

Visualizing the Hypothesized Signaling Pathways for Aspartyl-Arginine

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways that may be activated by Aspartyl-Arginine in vitro.

Caption: Hypothesized mechanism of Aspartyl-Arginine action.

Caption: L-Arginine activation of the mTOR signaling pathway.

Caption: L-Arginine dependent nitric oxide synthesis pathway.

Proposed Experimental Workflow for Investigating the In Vitro Mechanism of Action of Aspartyl-Arginine

To validate the hypothesized mechanism of action of this compound, a structured experimental approach is necessary. The following workflow outlines the key experiments.

Caption: Proposed experimental workflow for this compound mechanism.

Conclusion

While direct experimental evidence for the in vitro mechanism of action of Aspartyl-Arginine is currently limited, a plausible hypothesis can be formulated based on studies of analogous dipeptides and the well-characterized roles of L-arginine and L-aspartic acid. The proposed mechanism involves cellular uptake via peptide transporters, followed by intracellular hydrolysis and subsequent activation of the mTOR and NOS signaling pathways. The experimental protocols and workflows provided in this guide offer a clear path for researchers to systematically investigate and validate this hypothesized mechanism. Further research in this area will be crucial to fully understand the biological activities of this dipeptide and its potential applications in drug development and cellular research.

References

- 1. researchgate.net [researchgate.net]

- 2. Arginine - Wikipedia [en.wikipedia.org]

- 3. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. imrpress.com [imrpress.com]

- 6. Arginine and nitric oxide synthase: regulatory mechanisms and cardiovascular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. L-arginine binding to nitric-oxide synthase. The role of H-bonds to the nonreactive guanidinium nitrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

a-Asp-Arg vs ß-Asp-Arg dipeptide properties

An In-depth Technical Guide to the Properties of α-Asp-Arg and β-Asp-Arg Dipeptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physicochemical properties, biological activities, and pharmacokinetic profiles of α-L-aspartyl-L-arginine (α-Asp-Arg) and β-L-aspartyl-L-arginine (β-Asp-Arg). This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to support research and development efforts involving these dipeptides.

Introduction

Aspartyl-arginine (Asp-Arg) dipeptides exist as two constitutional isomers depending on whether the peptide bond involves the α- or β-carboxyl group of the aspartic acid residue. The α-Asp-Arg isomer is a naturally occurring dipeptide, while the β-Asp-Arg isomer is found as a repeating unit in the cyanobacterial storage polymer, cyanophycin[1][2]. The difference in the peptide bond linkage significantly influences the three-dimensional structure, proteolytic stability, and biological activity of these molecules. Understanding these differences is crucial for their application in various fields, including drug development, nutraceuticals, and biotechnology.

Physicochemical Properties

The arrangement of the peptide bond in α-Asp-Arg versus β-Asp-Arg directly impacts their physicochemical characteristics. While extensive experimental data directly comparing the two isomers is limited, we can infer properties based on their structures and available data for related compounds.

Table 1: Summary of Physicochemical Properties of α-Asp-Arg and β-Asp-Arg

| Property | α-Asp-Arg | β-Asp-Arg | Data Source |

| Molecular Formula | C₁₀H₁₉N₅O₅ | C₁₀H₁₉N₅O₅ | Calculated |

| Molecular Weight | 289.29 g/mol | 289.29 g/mol | Calculated |

| Calculated XLogP3 | -5.3 | -5.3 | PubChem[3][4] |

| General Solubility | Expected to be highly soluble in water | Expected to be highly soluble in water | Inferred from structure |

| Proteolytic Stability | Susceptible to degradation by proteases | Generally more resistant to proteolysis | Inferred from β-peptide literature[5] |

Note: Much of the available data is calculated. Experimental validation is recommended.

Structural Differences

The key structural difference lies in the peptide linkage. In α-Asp-Arg, the arginine residue is linked to the α-carboxyl group of aspartic acid, forming a standard peptide bond. In β-Asp-Arg, the linkage is through the β-carboxyl group of the aspartic acid side chain, creating an isopeptide bond[1][2]. This results in a more flexible backbone for the β-isomer due to the additional methylene (B1212753) group in the peptide backbone.

Solubility and Stability

Both dipeptides are expected to be highly soluble in aqueous solutions due to the presence of multiple charged groups (the α-amino group, the guanidinium (B1211019) group of arginine, and the remaining carboxyl group of aspartic acid).

A critical difference between the two isomers is their stability against enzymatic degradation. The β-peptide bond in β-Asp-Arg is generally more resistant to hydrolysis by common proteases compared to the α-peptide bond in α-Asp-Arg[5]. This enhanced stability is a key property being explored for the development of more robust peptide-based therapeutics. Peptides containing aspartic acid residues can also be susceptible to non-enzymatic degradation through the formation of a cyclic imide intermediate, which can lead to peptide bond cleavage or isomerization to the β-linked form.

Biological Activity and Signaling Pathways

The isomeric form of this compound dipeptides dictates their interaction with biological systems, leading to distinct activities and potential therapeutic applications.

α-Asp-Arg

The biological activity of α-Asp-Arg is less specifically documented in the literature compared to its β-isomer. As a standard dipeptide, it can be a source of the amino acids L-aspartic acid and L-arginine upon hydrolysis. It may also interact with various cellular transport systems.

β-Asp-Arg

β-Asp-Arg has demonstrated notable biological activity, particularly in the field of aquaculture, where it has been shown to have growth-promoting effects when used as a feed supplement for fish[1][2].

While the precise signaling pathway for β-Asp-Arg's growth-promoting effects is not fully elucidated, it is hypothesized to involve nutrient-sensing pathways that regulate cell growth and proliferation, such as the Target of Rapamycin (TOR) signaling pathway. Amino acids and small peptides are known to activate the TOR pathway, leading to increased protein synthesis and cell growth[6]. Another potential mechanism is through the activation of the growth hormone secretagogue receptor (GHSR), which can be stimulated by certain peptides to promote growth hormone release[7][8].

Figure 1: Hypothesized signaling pathways for the growth-promoting effects of β-Asp-Arg.

Pharmacokinetics: A Comparative Overview

The pharmacokinetic profiles of α-Asp-Arg and β-Asp-Arg are expected to differ significantly, primarily due to their differential stability.

Table 2: Predicted Comparative Pharmacokinetic Properties

| Parameter | α-Asp-Arg | β-Asp-Arg | Rationale |

| Absorption | Transported by peptide transporters (e.g., PepT1/PepT2); may undergo luminal and brush border hydrolysis. | Likely transported by peptide transporters; expected to have higher bioavailability due to resistance to hydrolysis. | Dipeptide uptake mechanisms[4][9] and β-peptide stability[5]. |

| Distribution | Distributed via systemic circulation. | Distributed via systemic circulation. | General peptide distribution. |

| Metabolism | Rapidly hydrolyzed by peptidases in plasma and tissues. | Slower rate of hydrolysis, leading to a longer plasma half-life. | β-peptide stability[5]. |

| Excretion | Excreted as constituent amino acids or metabolites. | A larger fraction may be excreted intact. | Inferred from metabolic stability. |

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis, purification, and characterization of α-Asp-Arg and β-Asp-Arg, as well as for the assessment of their biological activity.

Synthesis and Purification

Standard Fmoc-based solid-phase peptide synthesis is the method of choice for producing α-Asp-Arg.

-

Resin: Rink Amide resin for a C-terminal amide or a pre-loaded Wang resin with Fmoc-Arg(Pbf)-OH for a C-terminal carboxylic acid.

-

Amino Acid Derivatives: Fmoc-Asp(OtBu)-OH and Fmoc-Arg(Pbf)-OH.

-

Coupling Reagent: HCTU or HATU with a base such as DIPEA.

-

Deprotection: 20% piperidine (B6355638) in DMF to remove the Fmoc group.

-

Cleavage and Deprotection: A cleavage cocktail of TFA/H₂O/TIS (e.g., 95:2.5:2.5) is used to cleave the peptide from the resin and remove the side-chain protecting groups (Pbf and OtBu).

Figure 2: General workflow for Solid-Phase Peptide Synthesis (SPPS) of α-Asp-Arg.

β-Asp-Arg is typically produced by the enzymatic degradation of cyanophycin using the enzyme cyanophycinase (CphE)[10][11].

-

Substrate: Purified cyanophycin polymer.

-

Enzyme: Cyanophycinase (e.g., from P. alcaligenes).

-

Reaction Conditions: Incubation of cyanophycin with cyanophycinase in a suitable buffer (e.g., Tris-HCl) at the optimal temperature and pH for the enzyme (e.g., 50°C, pH 7.0-8.5)[11].

-

Reaction Monitoring: The progress of the hydrolysis can be monitored by HPLC.

Both dipeptides can be purified using RP-HPLC.

-

Column: A C18 column is typically used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the dipeptide.

-

Detection: UV absorbance at 214 nm and 280 nm.

Characterization

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized dipeptides.

¹H and ¹³C NMR spectroscopy are used to confirm the structure and isomeric purity of the dipeptides. The chemical shifts of the α- and β-protons of the aspartic acid residue will be distinct for the two isomers.

Biological Assays

-

Objective: To compare the stability of α-Asp-Arg and β-Asp-Arg in the presence of proteases.

-

Protocol:

-

Incubate each dipeptide at a known concentration with a protease (e.g., trypsin, chymotrypsin, or plasma extract) at 37°C.

-

Take aliquots at various time points.

-

Quench the enzymatic reaction (e.g., by adding acid).

-

Analyze the amount of remaining intact dipeptide by RP-HPLC.

-

Calculate the half-life of each dipeptide.

-

-

Objective: To assess the effect of the dipeptides on cell proliferation.

-

Protocol:

-

Culture a relevant cell line (e.g., a fish cell line for aquaculture applications) in a 96-well plate.

-

Treat the cells with various concentrations of α-Asp-Arg or β-Asp-Arg.

-

After a defined incubation period (e.g., 24-72 hours), assess cell proliferation using a standard assay such as the MTT or BrdU assay[12][13].

-

-

Objective: To screen for potential G-protein coupled receptor (GPCR) activation (e.g., GHSR).

-

Protocol:

Conclusion

The isomeric dipeptides α-Asp-Arg and β-Asp-Arg, while chemically similar, exhibit fundamental differences in their properties and biological activities. The β-isomer's enhanced proteolytic stability makes it an attractive candidate for applications where sustained biological effects are desired, such as in nutraceuticals and peptide-based therapeutics. In contrast, the α-isomer serves as a readily metabolizable source of its constituent amino acids. Further direct comparative studies are needed to fully elucidate the therapeutic potential of these two molecules. This guide provides a foundational framework for researchers to design and execute studies aimed at exploring and exploiting the unique characteristics of α- and β-Asp-Arg.

References

- 1. hplc.eu [hplc.eu]

- 2. Purification and characterization of cyanophycin and cyanophycin synthetase from the thermophilic Synechococcus sp. MA19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fish Protein Promotes Skeletal Muscle Hypertrophy via the Akt/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arginine Regulates TOR Signaling Pathway through SLC38A9 in Abalone Haliotis discus hannai - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural requirements for the activation of the human growth hormone secretagogue receptor by peptide and nonpeptide secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular recognition of an acyl-peptide hormone and activation of ghrelin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biotechnological Process for Production of β-Dipeptides from Cyanophycin on a Technical Scale and Its Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. PEPT2 transporter assay - Transporters - Solvo Biotechnology [solvobiotech.com]

- 14. benchchem.com [benchchem.com]

- 15. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

The Role of Aspartate-Arginine Interactions in Cellular Signaling: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartate-Arginine (Asp-Arg) interactions, forming electrostatically driven salt bridges, are fundamental to protein structure and function. These non-covalent bonds play a pivotal role in molecular recognition, stabilization of protein conformations, and the dynamic regulation of cellular signaling pathways. This technical guide provides an in-depth examination of two canonical examples of this compound interactions: the "ionic lock" in G-protein coupled receptors (GPCRs) and the Arginine-Glycine-Aspartate (RGD) motif in integrin-mediated signaling. We will explore the structural basis of these interactions, present quantitative data on their functional significance, detail relevant experimental protocols for their investigation, and visualize the associated pathways and workflows.

Introduction: The Chemistry and Importance of the this compound Salt Bridge

The interaction between the negatively charged carboxylate side chain of aspartic acid (or glutamic acid) and the positively charged guanidinium (B1211019) group of arginine is a primary example of a salt bridge. This interaction is a combination of a hydrogen bond and an electrostatic attraction, making it a significant contributor to protein stability and specificity. In the hydrophobic environment of a protein core or a transmembrane domain, the energetic contribution of a salt bridge is magnified, often acting as a molecular switch that can be formed or broken in response to specific cellular signals. Understanding the mechanics of these interactions is critical for elucidating signaling mechanisms and for the rational design of therapeutic agents that can modulate these pathways.

The "Ionic Lock": A Gatekeeper of GPCR Activation

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Their activation is a tightly regulated process involving distinct conformational states. The transition from an inactive to an active state is, in many Class A GPCRs, controlled by an this compound interaction.

Mechanism of the Ionic Lock

The "ionic lock" is an intramolecular salt bridge formed between a highly conserved Arginine (R) from the DRY (this compound-Tyr) motif at the cytoplasmic end of transmembrane helix 3 (TM3) and a conserved Aspartate (D) or Glutamate (E) at the bottom of TM6.[1][2][3] This interaction physically constrains the receptor, stabilizing it in an inactive conformation that is unable to bind and activate downstream G-proteins.[1][2][3]

Upon agonist binding to the extracellular side of the receptor, a series of conformational changes are propagated through the transmembrane helices. This movement disrupts the ionic lock, breaking the salt bridge between TM3 and TM6.[1][2][4] The subsequent outward movement of the cytoplasmic end of TM6 opens a cavity, exposing the G-protein binding site and enabling signal transduction. Mutagenesis studies that disrupt this lock by neutralizing either the Asp or Arg residue often lead to a constitutively active receptor that signals in the absence of an agonist.[1][5][6]

Quantitative Impact of Ionic Lock Disruption

Site-directed mutagenesis is a key technique used to probe the function of the ionic lock. By mutating the conserved Aspartate in the DRY motif, the lock is broken, often leading to increased basal (agonist-independent) activity. The table below summarizes data from a study on the chemokine receptor CXCR1, where mutating Asp-134 to Alanine (D134A) disrupts the DRY motif.

| Receptor Construct | Mutation | Basal Activity (% of Wild-Type) | Reference |

| Wild-Type CXCR1 | None | 100% | [7] |

| Mutant CXCR1 | D1343.49A | 165 ± 8% | [7] |

Table 1: Effect of disrupting the DRY motif on the constitutive activity of the CXCR1 receptor. Basal activity was measured via Gα15 signaling activation.

Experimental Protocol: Site-Directed Mutagenesis

Creating a specific point mutation like D134A in a receptor's gene is achieved through site-directed mutagenesis (SDM). While numerous commercial kits are available, the general workflow is as follows.

Objective: To introduce a point mutation into a plasmid DNA encoding a GPCR.

Principle: A pair of complementary oligonucleotide primers containing the desired mutation are used to amplify the entire plasmid via polymerase chain reaction (PCR). The parental, non-mutated DNA template is then digested, and the newly synthesized, mutated plasmids are transformed into competent E. coli for propagation.

Methodology:

-

Primer Design: Design two complementary primers, typically 25-45 bases in length, containing the desired mutation (e.g., changing the GAC codon for Asp to GCC for Ala). The mutation should be in the center of the primers with ~10-15 bases of correct sequence on both sides.

-

PCR Amplification:

-

Set up a PCR reaction containing the template plasmid DNA (e.g., pcDNA3.1-CXCR1-WT), the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs.

-

Perform thermal cycling, typically 12-18 cycles, to amplify the new mutated plasmid. This involves a denaturation step (~95°C), an annealing step (~55-60°C), and an extension step (~68°C).

-

-

Template Digestion:

-

Following PCR, treat the reaction mixture with the restriction enzyme DpnI.

-

DpnI specifically digests methylated and hemimethylated DNA. The parental plasmid DNA, having been isolated from an E. coli strain that methylates its DNA, will be digested. The newly synthesized PCR product is unmethylated and will remain intact.

-

Incubate at 37°C for 1-2 hours.

-

-

Transformation:

-

Transform the DpnI-treated DNA into a competent strain of E. coli (e.g., DH5α).

-

Plate the transformed bacteria on an appropriate antibiotic selection plate (e.g., LB-ampicillin).

-

-

Verification:

-

Pick several colonies and grow them in liquid culture.

-

Isolate the plasmid DNA (miniprep).

-

Verify the presence of the desired mutation and the integrity of the rest of the gene by Sanger sequencing.

-

The RGD Motif: A Key to Cell-Matrix Adhesion

The interaction between cells and the extracellular matrix (ECM) is fundamental to tissue architecture, cell migration, and signaling. This interaction is often mediated by the integrin family of cell surface receptors recognizing a specific tripeptide motif, Arg-Gly-Asp, or "RGD," present in ECM proteins like fibronectin and vitronectin.[8][9]

Mechanism of Integrin-RGD Binding

Integrins are heterodimers composed of α and β subunits. The RGD binding site is located at the interface of the α and β subunit head domains.[8] The positively charged guanidinium group of the Arginine and the negatively charged carboxylate group of the Aspartate in the RGD motif form critical salt bridges with residues within the integrin binding pocket.[10][11] This specific, high-affinity interaction physically links the cell to the ECM, clustering integrins and initiating intracellular signaling cascades that influence cell survival, proliferation, and migration. The conformation of the RGD loop, often constrained within a cyclic peptide, can dramatically enhance binding affinity and selectivity for different integrin subtypes.[8]

Quantitative Analysis of RGD-Integrin Binding

The affinity of RGD-containing peptides for various integrin subtypes can be quantified using competitive binding assays to determine the half-maximal inhibitory concentration (IC50) or biophysical methods to determine the dissociation constant (Kd). Lower values indicate higher binding affinity. The data clearly show that cyclization of the RGD peptide generally increases its affinity and can alter its selectivity.

| Peptide/Compound | Structure | Integrin Subtype | IC50 (nM) | Kd (nM) | Reference(s) |

| Linear Peptides | |||||

| GRGDS | Linear | αvβ3 | - | >100 | [10] |

| RGD peptide | Linear | αvβ3 | 89 | - | [4] |

| α5β1 | 335 | - | [4] | ||

| αvβ5 | 440 | - | [4] | ||

| Cyclic Peptides | |||||

| cyclo(RGDfV) | Cyclic | αvβ3 | 39 | - | [11] |

| Cilengitide | Cyclic | αvβ3 | 15.3 | 4.1 | [8][10] |

| αvβ5 | 79.5 | - | [8] | ||

| α5β1 | 1184 | - | [8] |

Table 2: Comparative binding affinities of linear and cyclic RGD peptides for various integrin subtypes. IC50 and Kd values are compiled from multiple studies and assay conditions may vary.

Experimental Protocol: Cell Adhesion Assay

This assay quantifies the ability of cells to attach to a substrate coated with an RGD-containing protein or peptide and can be used to assess the inhibitory effect of soluble RGD peptides.

Objective: To measure the attachment of integrin-expressing cells to an RGD-coated surface.

Principle: A multi-well plate is coated with an RGD-containing ligand. Cells are seeded onto the plate, and after an incubation period, non-adherent cells are washed away. The remaining adherent cells are then stained and quantified by measuring absorbance, which is proportional to the number of attached cells.

Methodology:

-

Plate Coating:

-

Coat the wells of a 96-well tissue culture plate with an RGD-containing protein (e.g., 10 µg/mL fibronectin or vitronectin) or a synthetic RGD peptide conjugated to a carrier like BSA.

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the wells three times with sterile Phosphate-Buffered Saline (PBS).

-

Block non-specific binding sites by incubating the wells with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.

-

-

Cell Preparation:

-

Culture cells known to express the integrin of interest (e.g., HeLa cells for αvβ5, HDFs for αvβ3).[12]

-

Harvest the cells using a non-enzymatic method (e.g., scraping or using an EDTA solution) to avoid damaging cell surface receptors.

-

Wash the cells and resuspend them in a serum-free medium.

-

-

Cell Seeding and Adhesion:

-

Seed the cells into the coated wells (e.g., 2 x 104 cells/well).[12]

-

(For inhibition assays, pre-incubate the cells with various concentrations of a soluble RGD peptide before seeding).

-

Incubate the plate for a defined period (e.g., 1 hour) at 37°C in a CO2 incubator to allow for cell attachment.

-

-

Washing:

-

Gently wash the wells two to three times with PBS to remove non-adherent cells.

-

-

Quantification:

-

Fix the remaining adherent cells with a solution like 4% paraformaldehyde.

-

Stain the cells with a dye such as 0.1% Crystal Violet for 10-20 minutes.

-

Wash away excess stain with water and allow the plate to dry completely.

-

Solubilize the stain by adding a solvent (e.g., 10% acetic acid).

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Implications for Drug Development

The critical role of this compound interactions in governing the function of GPCRs and integrins makes them prime targets for therapeutic intervention.

-

GPCRs: Modulators that can either stabilize or destabilize the ionic lock are of great interest. Allosteric modulators that bind to sites other than the primary agonist pocket could be designed to specifically influence the TM3-TM6 interaction, offering a more nuanced control over receptor signaling than traditional agonists or antagonists.

-

Integrins: The development of RGD mimetics has been a major focus in oncology and anti-angiogenic therapy. Cyclic peptides and small molecules that mimic the RGD motif can block the interaction between integrins on cancer cells and endothelial cells with the ECM, thereby inhibiting tumor growth, invasion, and the formation of new blood vessels. The selectivity of these agents for specific integrin subtypes, dictated by the conformation of the RGD mimic, is a key parameter for enhancing efficacy and reducing off-target effects. Cilengitide is a prominent example of a cyclic RGD peptide that has been evaluated clinically for its anti-cancer properties.[8]

Conclusion

The Aspartate-Arginine salt bridge is a deceptively simple interaction that provides a powerful mechanism for conformational control in complex signaling proteins. As demonstrated by the GPCR ionic lock and the integrin-RGD motif, the formation and disruption of this single electrostatic bond can initiate or terminate large-scale signaling cascades that govern cellular physiology. A deep understanding of the structural and quantitative aspects of these interactions, facilitated by the experimental techniques detailed herein, is essential for researchers and drug developers seeking to precisely modulate these critical cellular pathways.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. benchchem.com [benchchem.com]

- 3. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 4. rndsystems.com [rndsystems.com]

- 5. assaygenie.com [assaygenie.com]

- 6. researchgate.net [researchgate.net]

- 7. dash.harvard.edu [dash.harvard.edu]

- 8. benchchem.com [benchchem.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 11. Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Investigation of Endogenous Aspartyl-Arginine: A Potential Signaling Dipeptide

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide explores the potential of the dipeptide Aspartyl-Arginine (Asp-Arg) as a novel endogenous signaling molecule. Although its presence in human tissues and biofluids has not been definitively confirmed, the well-established and critical roles of its constituent amino acids, L-aspartate and L-arginine, in metabolism and signaling provide a strong rationale for its investigation. This document summarizes the pertinent biochemistry of L-aspartate and L-arginine, proposes hypothetical signaling pathways for this compound, and presents detailed experimental protocols for its identification and quantification in biological samples. The aim is to provide a comprehensive resource for researchers interested in exploring the existence and functional significance of this potential dipeptide.

Introduction to Aspartyl-Arginine

Aspartyl-Arginine (this compound) is a dipeptide composed of the amino acids L-aspartic acid and L-arginine linked by a peptide bond.[1][2] According to the Human Metabolome Database, this compound is classified as an "expected" metabolite, indicating that while it is predicted to exist in the human body as an incomplete breakdown product of protein digestion or catabolism, it has not yet been experimentally identified in human tissues or biofluids.[1] The distinct and significant biological activities of its constituent amino acids suggest that if endogenously produced, this compound could possess unique signaling properties. This guide provides the foundational knowledge and technical framework to pursue the discovery and characterization of endogenous this compound.

The Biological Context: L-Aspartate and L-Arginine

The plausibility of a biological role for this compound is rooted in the functions of its precursors.

L-Aspartate (Asp):

-

Metabolic Hub: L-aspartate is a non-essential amino acid in humans, synthesized from oxaloacetate via transamination.[3] It is a crucial intermediate in the urea (B33335) cycle and a precursor for the synthesis of several other amino acids, including asparagine, arginine, and lysine.[3][4]

-

Neurotransmission: L-aspartate acts as an excitatory neurotransmitter in the central nervous system, though it is less abundant than glutamate. It activates NMDA receptors, playing a role in synaptic plasticity and neuronal signaling.[3]

L-Arginine (Arg):

-

Conditionally Essential Amino Acid: L-arginine is considered semi-essential, as its synthesis can be limited under certain physiological conditions like rapid growth or illness.[5]

-

Urea Cycle and Nitric Oxide Synthesis: It is a central component of the urea cycle, where it is cleaved by arginase to form urea and ornithine.[5] Crucially, L-arginine is the substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[5][6]

-

Signaling and Metabolism: L-arginine activates the mTOR pathway, a central regulator of cell growth, proliferation, and metabolism.[7][8] It also plays a significant role in immune function, particularly in T-cell activation.[5][8]

Hypothetical Signaling Pathways of Aspartyl-Arginine

Given the functions of its constituent amino acids, this compound could potentially participate in several signaling pathways.

Caption: Hypothetical signaling pathways for Aspartyl-Arginine.

This diagram illustrates three potential mechanisms of action for this compound:

-

Neuromodulation: Leveraging the properties of L-aspartate, this compound could potentially modulate neuronal activity by interacting with excitatory amino acid receptors like the NMDA receptor.

-

Nitric Oxide Synthesis Regulation: The L-arginine component suggests that this compound could influence the activity of nitric oxide synthase, thereby affecting NO production.

-

mTOR Pathway Modulation: Similar to L-arginine, this compound might act as a signaling molecule to the mTOR pathway, impacting cellular metabolism and growth.

Experimental Protocols for the Identification and Quantification of Endogenous Aspartyl-Arginine

The definitive identification and quantification of endogenous this compound require a robust analytical workflow, typically involving liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Caption: General experimental workflow for this compound analysis.

Sample Preparation

The goal of sample preparation is to remove interfering substances, such as proteins, and to concentrate the analyte of interest.

-

Protein Precipitation:

-

To 50 µL of plasma or tissue homogenate, add a stable isotope-labeled internal standard (e.g., 13C, 15N-labeled this compound).

-

Add 150 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[6]

-

Vortex the mixture thoroughly for 1 minute.

-

Incubate at -20°C for 20 minutes to enhance precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Drying and Reconstitution:

Chromatographic Separation

Due to the polar nature of dipeptides, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable technique for separation.

-

HILIC Method:

-

Column: A HILIC column (e.g., silica-based with amide or zwitterionic functional groups).

-

Mobile Phase A: Acetonitrile with a small percentage of water and an additive like formic acid or ammonium (B1175870) formate (B1220265) (e.g., 95% acetonitrile, 5% water, 10 mM ammonium formate, 0.15% formic acid).[9]

-

Mobile Phase B: Water with a higher percentage of acetonitrile and the same additive (e.g., 50% acetonitrile, 50% water, 10 mM ammonium formate, 0.15% formic acid).[9]

-

Gradient: A gradient from high organic (Mobile Phase A) to higher aqueous (Mobile Phase B) content to elute the polar analytes.

-

Flow Rate: A typical analytical flow rate (e.g., 0.3-0.5 mL/min).

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

-

Mass Spectrometric Detection and Quantification

Tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity needed for unambiguous identification and quantification.

-

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for arginine-containing peptides.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.[6] This involves selecting a specific precursor ion (the molecular weight of this compound) and a specific product ion (a fragment of this compound).

-

MRM Transitions:

-

This compound: The specific m/z transitions would need to be determined by infusing a pure standard of this compound into the mass spectrometer.

-

Internal Standard: A corresponding transition for the stable isotope-labeled internal standard.

-

-

Quantification: The concentration of endogenous this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the this compound standard.

-

Data Presentation

While quantitative data for endogenous this compound is not yet available, the concentrations of related compounds in human plasma can provide a useful reference for anticipated physiological levels.

| Compound | Mean Concentration (µM) in Human Plasma | Method of Quantification |

| L-Arginine | 89.7 | HPLC |

| Asymmetric Dimethylarginine (ADMA) | 0.35 | HPLC |

| Symmetric Dimethylarginine (SDMA) | 0.28 | HPLC |

| N-Monomethyl-L-arginine (L-NMMA) | 0.09 | HPLC |

Data adapted from a study on arginine and its methylated derivatives.[10]

Conclusion and Future Directions

The dipeptide Aspartyl-Arginine represents an intriguing, yet unexplored, candidate for a novel endogenous signaling molecule. Its constituent amino acids are deeply involved in critical physiological processes, providing a strong rationale for investigating the existence and function of the dipeptide itself. The analytical methodologies outlined in this guide, centered on LC-MS/MS, provide a clear path for the definitive identification and quantification of this compound in biological systems.

Future research should focus on:

-

Screening of Tissues and Biofluids: A systematic search for endogenous this compound in various biological matrices.

-

Elucidation of Biosynthetic and Degradation Pathways: Identifying the enzymes responsible for the formation and breakdown of this compound.

-

Functional Characterization: If identified, investigating its interaction with receptors and its effects on downstream signaling pathways, as hypothesized in this guide.

The discovery of endogenous this compound could open new avenues in our understanding of metabolism, neurotransmission, and cardiovascular regulation, and may present novel opportunities for therapeutic intervention.

References

- 1. Human Metabolome Database: Showing metabocard for Aspartyl-Arginine (HMDB0028747) [hmdb.ca]

- 2. Milk Composition Database: Showing metabocard for Aspartyl-Arginine (BMDB0062227) [mcdb.ca]

- 3. Aspartic acid - Wikipedia [en.wikipedia.org]

- 4. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arginine - Wikipedia [en.wikipedia.org]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

- 7. mdpi.com [mdpi.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Aspartate-Arginine Interactions with Cellular Receptors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical role that salt bridge interactions between aspartate (Asp) and arginine (Arg) residues play in the function of cellular receptors. It explores the fundamental principles of this interaction, its significance in key receptor families, quantitative biophysical data, detailed experimental protocols for its study, and its implications for therapeutic drug design.

The Core of the Interaction: The Asp-Arg Salt Bridge

The interaction between the negatively charged carboxylate side chain of aspartate (or glutamate) and the positively charged guanidinium (B1211019) side chain of arginine (or the primary amine of lysine) forms a strong non-covalent bond known as a salt bridge.[1][2][3] This interaction is a composite of two fundamental forces: a hydrogen bond and an electrostatic attraction.[1] Salt bridges are among the most significant non-covalent interactions contributing to protein folding, stability, protein-protein interactions, and molecular recognition.[2][4] Their strength and specificity are crucial for defining the structure and function of cellular receptors and mediating their interactions with ligands. In the context of receptor biology, this compound salt bridges are pivotal for stabilizing receptor conformations, participating directly in ligand binding, and transducing signals across the cell membrane.

Key Roles in Major Receptor Families

This compound interactions are not randomly distributed but are often found at functionally critical sites in many receptor families. Their roles are diverse, ranging from maintaining structural integrity to forming the basis of ligand recognition and signal activation.

G Protein-Coupled Receptors (GPCRs)

GPCRs are a vast family of seven-transmembrane receptors that mediate a majority of cellular responses to external stimuli.[5][6] A highly conserved sequence, the this compound-Tyr (DRY) triplet, is located at the cytoplasmic end of the third transmembrane helix and is essential for G-protein coupling and signal transduction.[7] The arginine residue in this motif is invariant in most GPCRs.[7] Mutagenesis studies on the m1 muscarinic receptor, where the conserved arginine was replaced, resulted in a dramatic decrease in the receptor's ability to couple to its G protein and activate downstream signaling pathways.[7] This demonstrates that this specific this compound interaction is a critical molecular switch for receptor activation.[7] Furthermore, electrostatic interactions involving arginine-rich motifs are also implicated in the oligomerization of GPCRs, a process that can modulate receptor signaling.[8][9]

Integrins and the RGD Motif

Integrins are transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM).[10] A primary recognition motif on many ECM proteins, such as fibronectin, is the tripeptide Arg-Gly-Asp (RGD).[11][12] The Asp side chain of the RGD motif coordinates with a divalent cation at the Metal Ion Dependent Adhesion Site (MIDAS) in the integrin headpiece, while the Arg residue forms additional critical contacts.[11] This this compound interaction is the cornerstone of cell attachment for several integrins, including the α5β1 and αv classes.[12][13] The specificity of the RGD sequence is so crucial that substituting the aspartate with a glutamate (B1630785) (RGE), which has a slightly longer side chain, can abolish integrin binding in vitro.[13] This interaction triggers downstream signaling events that regulate cell migration, proliferation, and survival.

Quantitative Analysis of this compound Interactions

The stability and affinity of this compound interactions can be quantified through various biophysical techniques. The contribution of a salt bridge to the overall stability of a protein's folded state can be assessed using thermodynamic data from mutagenesis studies.[14] Binding affinity is typically reported by the equilibrium dissociation constant (K D ), where a smaller K D value signifies a stronger interaction.[15]

| Interaction Context | Receptor/Protein | Ligand/Partner | Method | Affinity (K D ) / Energy (ΔG) | Reference |

| Integrin-Ligand | Integrin αVβ3 | Synthetic RGD Ligand | SPR | ~1.88 nM (example) | [16] |

| GPCR Function | m1 Muscarinic Receptor | Carbachol (Agonist) | Radioligand Binding | High & Low Affinity States | [7] |

| General Salt Bridge | T4 Lysozyme (mutant) | (Internal Asp-His) | Mutagenesis | ΔG ≈ 5-8 kJ/mol | [14] |

| Enzyme Active Site | mPGES-1 | (Internal this compound) | Mutagenesis/Activity | Essential for Catalysis | [17] |

Note: The K D value for Integrin αVβ3 is an illustrative example of affinity measurements obtained via SPR for a high-affinity antibody-antigen interaction, as specific K D values for RGD-integrin interactions were not found in the initial search results. The principle of measurement is identical.

Experimental Protocols

Investigating this compound interactions requires a multi-faceted approach combining biophysical, structural, and cell-based methods.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free optical technique used for the real-time, quantitative analysis of biomolecular interactions.[18] It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand, allowing for the determination of association (k a ), dissociation (k off ), and equilibrium dissociation (K D ) constants.[19]

Detailed Methodology:

-

Ligand and Analyte Preparation : Express and purify the receptor (ligand) and its binding partner (analyte). Ensure high purity and stability.[16]

-

Sensor Chip Selection & Preparation : Choose a sensor chip suitable for the ligand (e.g., CM5 chip for amine coupling). Condition and activate the chip surface to create reactive groups.[16][19]

-

Ligand Immobilization :

-

Perform a pH scouting experiment to determine the optimal pH for ligand pre-concentration on the chip surface.[20]

-

Inject the ligand in an appropriate buffer at the determined pH to achieve covalent immobilization via amine coupling. A typical target immobilization level is ~400 Resonance Units (RU).[16]

-

Inject a blocking agent (e.g., ethanolamine) to deactivate any remaining reactive groups on the surface.[21]

-

Prepare a reference flow cell, either by blocking it directly or by immobilizing an irrelevant protein, to subtract non-specific binding and bulk refractive index changes.[20]

-

-

Analyte Binding Analysis :

-

Prepare a series of analyte concentrations, typically spanning a range from 10-fold below to 10-fold above the expected K D .[18]

-

Inject the analyte solutions over both the ligand and reference surfaces at a constant flow rate. This phase measures the association of the analyte to the ligand.[16]

-

Follow the analyte injection with a flow of running buffer to measure the dissociation of the complex.[16]

-

-

Surface Regeneration : If the interaction is strong, inject a regeneration solution (e.g., low pH glycine (B1666218) or high salt) to remove the bound analyte, preparing the surface for the next injection.[20]

-

Data Analysis : After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k a , k off , and K D .

X-ray Crystallography for Structural Determination

X-ray crystallography provides high-resolution, three-dimensional structures of protein-ligand complexes, offering a detailed atomic-level view of the this compound interaction.[22][23]

Detailed Methodology:

-

Protein Expression and Purification : Produce and purify large quantities (milligrams) of the target receptor protein to high homogeneity.

-

Crystallization :

-

Screen a wide range of conditions (precipitants, buffers, pH, temperature) to find conditions under which the purified protein forms well-ordered crystals.

-

Optimize these conditions to produce large, single crystals suitable for X-ray diffraction.

-

-

Complex Formation :

-

Co-crystallization : Add the ligand containing the Arg or Asp residue to the protein solution before setting up crystallization trials. This is suitable for stable complexes.[22][24]

-

Soaking : Grow crystals of the apo-protein first, then transfer them to a solution containing the ligand, allowing the ligand to diffuse into the crystal and bind to the receptor.[22][24]

-

-

X-ray Diffraction Data Collection :

-

Mount a crystal and cryo-cool it in a stream of liquid nitrogen to prevent radiation damage.

-

Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source).

-

Collect the diffraction pattern as the crystal is rotated.

-

-

Structure Determination and Refinement :

-

Process the diffraction data to determine the unit cell dimensions and symmetry.

-

Solve the "phase problem" using methods like molecular replacement if a homologous structure is known.[25]

-

Build an atomic model of the protein-ligand complex into the resulting electron density map.[25]

-

Refine the model to improve its fit to the experimental data, yielding the final high-resolution structure.

-

Cell-Based Assays for Functional Readouts

Cell-based assays are essential for understanding how the this compound interaction translates into a biological response within a living cell.[26][27] These assays measure downstream signaling events following receptor activation.[28]

Detailed Methodology (Example: GPCR-mediated cAMP signaling):

-

Cell Line and Receptor Expression : Use a suitable host cell line (e.g., HEK293) and transiently or stably transfect it to express the receptor of interest. Create parallel cell lines expressing a mutant receptor where the critical Asp or Arg is substituted (e.g., to Alanine).[28]

-

Cell Seeding : Plate the cells in a multi-well format (e.g., 96-well plate) and allow them to adhere and grow.

-

Ligand Stimulation :

-

Prepare a dose-response curve of the ligand (agonist).

-

Treat the cells (both wild-type and mutant receptor lines) with varying concentrations of the ligand for a defined period.

-

-

Signal Detection (cAMP Measurement) :

-

Lyse the cells to release intracellular components.

-

Use a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or ELISA-based kit, to quantify the levels of cyclic AMP (cAMP) produced.

-

-

Data Analysis :

-

Plot the cAMP concentration against the ligand concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC 50 (the concentration of agonist that gives half-maximal response) and the maximum response (E max ) for both the wild-type and mutant receptors.[29] A significant shift in EC 50 or a reduction in E max for the mutant indicates the importance of the this compound interaction for receptor function.

-

Visualizing Workflows and Signaling Pathways

Diagrams are crucial for conceptualizing the complex relationships in receptor signaling and experimental design.

Caption: Workflow for measuring binding kinetics using SPR.

Caption: Simplified GPCR signaling cascade initiated by ligand binding.

Caption: Integrin signaling initiated by RGD binding.

Implications for Drug Development

The pivotal role of this compound interactions in receptor function makes them attractive targets for rational drug design.

-

Specificity and Potency : Designing small molecules or peptides that mimic or disrupt a critical this compound salt bridge can lead to highly specific and potent drugs.[2] For instance, developing peptides that incorporate the RGD motif is a strategy for targeting drugs to tumors that overexpress certain integrins.[30]

-

Structure-Based Design : High-resolution crystal structures revealing this compound interactions in a binding pocket provide a blueprint for designing inhibitors or modulators. Computational modeling can be used to predict how modifications to a ligand will affect its interaction with these charged residues.

-

Modulating Receptor Function : Targeting allosteric sites that rely on this compound interactions can provide a more nuanced approach to drug action than simply blocking the primary ligand-binding site. This can lead to the development of biased agonists or partial antagonists with more refined therapeutic profiles.[8]

References

- 1. openmopac.net [openmopac.net]

- 2. Frontiers | A role of salt bridges in mediating drug potency: A lesson from the N-myristoyltransferase inhibitors [frontiersin.org]

- 3. Khan Academy [khanacademy.org]

- 4. researchgate.net [researchgate.net]

- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 6. G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An arginine residue conserved in most G protein-coupled receptors is essential for the function of the m1 muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Receptor-Receptor Interactions as a Widespread Phenomenon: Novel Targets for Drug Development? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Receptor-Receptor Interactions as a Widespread Phenomenon: Novel Targets for Drug Development? [frontiersin.org]

- 10. Utilizing Fibronectin Integrin-Binding Specificity to Control Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fibronectin and Integrin [ks.uiuc.edu]

- 12. The fibronectin synergy site re-enforces cell adhesion and mediates a crosstalk between integrin classes | eLife [elifesciences.org]

- 13. rupress.org [rupress.org]

- 14. Salt bridge (protein and supramolecular) - Wikipedia [en.wikipedia.org]

- 15. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 17. A dynamic Asp–Arg interaction is essential for catalysis in microsomal prostaglandin E2 synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 19. portlandpress.com [portlandpress.com]

- 20. path.ox.ac.uk [path.ox.ac.uk]

- 21. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 25. Studying protein-ligand interactions using X-ray crystallography. | Semantic Scholar [semanticscholar.org]

- 26. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 27. taylorfrancis.com [taylorfrancis.com]

- 28. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 29. bpsbioscience.com [bpsbioscience.com]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Silico Modeling of Aspartate-Arginine Protein Binding

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The interaction between aspartate (Asp) and arginine (Arg) residues, forming a salt bridge, is a fundamental aspect of protein structure, stability, molecular recognition, and enzyme catalysis.[1][2] This electrostatic interaction, a combination of ionic bonding and hydrogen bonding, plays a critical role in defining protein-protein interfaces and protein-ligand binding.[3] Understanding and accurately modeling this interaction is therefore paramount in computational biology and structure-based drug design. This technical guide provides an in-depth overview of the core computational methods for modeling Asp-Arg binding, details the critical parameters and protocols, and presents a quantitative comparison of common methodologies.

Core Concepts of the Aspartate-Arginine Interaction

The this compound salt bridge is a non-covalent interaction formed between the negatively charged carboxylate group of an aspartate side chain and the positively charged guanidinium (B1211019) group of an arginine side chain.[1] This interaction is not purely electrostatic; it is a synergistic combination of a strong ionic bond and multiple hydrogen bonds.[3] The stability and geometry of this bond are highly context-dependent, influenced by the local protein environment, solvent accessibility, and pH.[4] For a salt bridge to form, the distance between the interacting nitrogen and oxygen atoms is typically less than 4 Å.[3] The protonation states of Asp (pKa ~3.9) and Arg (pKa ~12.0) are crucial, making the strength of the interaction highly dependent on the environmental pH.[5][6]

Computational Methods for Modeling this compound Binding

A variety of computational methods can be employed to study this compound interactions, ranging from large-scale molecular dynamics simulations to high-accuracy quantum mechanical calculations.